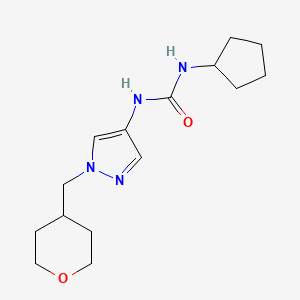
1-cyclopentyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopentyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea is a compound that belongs to the class of pyrazole urea derivatives. It has been found to exhibit promising biological activities, making it an interesting compound for scientific research.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 1-cyclopentyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea involves the reaction of cyclopentyl isocyanate with 1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carboxylic acid, followed by the addition of N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form the corresponding urea derivative.
Starting Materials
Cyclopentyl isocyanate, 1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carboxylic acid, N,N'-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)
Reaction
Step 1: Cyclopentyl isocyanate is added dropwise to a solution of 1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carboxylic acid in dry dichloromethane at room temperature under nitrogen atmosphere., Step 2: The reaction mixture is stirred for 2 hours at room temperature., Step 3: N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are added to the reaction mixture and stirred for an additional 4 hours at room temperature., Step 4: The reaction mixture is quenched with water and extracted with dichloromethane., Step 5: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure., Step 6: The crude product is purified by column chromatography to afford 1-cyclopentyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea as a white solid.
Mecanismo De Acción
The mechanism of action of 1-cyclopentyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also modulate the expression of certain genes involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
1-cyclopentyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation and pain. It has also been found to have low toxicity levels, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-cyclopentyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea is its low toxicity levels, which makes it a safe compound for use in lab experiments. It is also relatively easy to synthesize and purify. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its biological activities.
Direcciones Futuras
There are several future directions for research on 1-cyclopentyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea. One direction is to study its mechanism of action in more detail, in order to better understand its biological activities. Another direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammation. Additionally, it may be interesting to explore the structure-activity relationship of this compound, in order to design more potent derivatives with improved biological activities.
Aplicaciones Científicas De Investigación
1-cyclopentyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea has been found to exhibit a range of biological activities, making it an interesting compound for scientific research. It has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
1-cyclopentyl-3-[1-(oxan-4-ylmethyl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c20-15(17-13-3-1-2-4-13)18-14-9-16-19(11-14)10-12-5-7-21-8-6-12/h9,11-13H,1-8,10H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNQPEDNXZAYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CN(N=C2)CC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

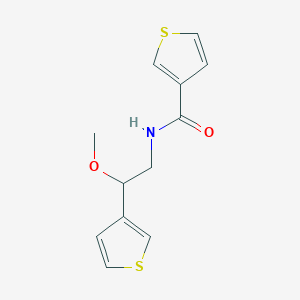
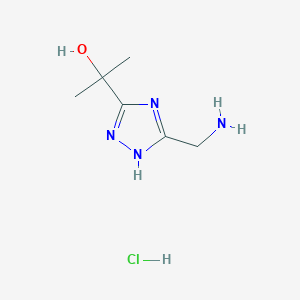
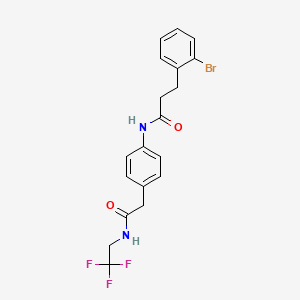
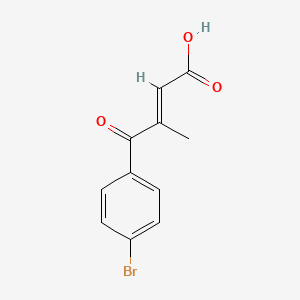
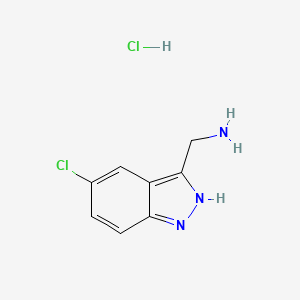
![2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2516691.png)
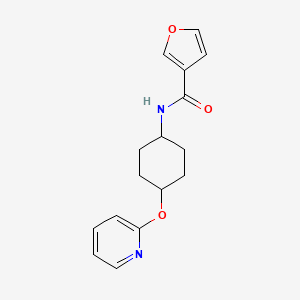
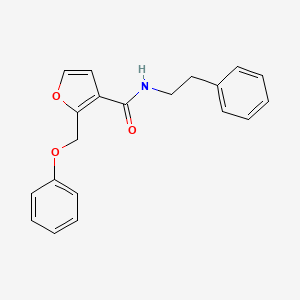
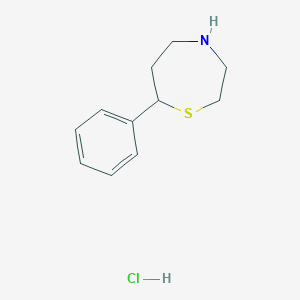
![3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid](/img/structure/B2516697.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2516700.png)
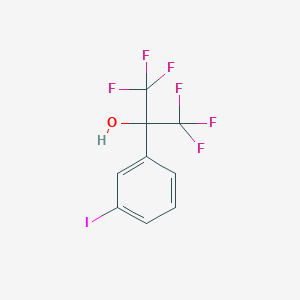
![1-[2-(Dimethylsulfamoylamino)ethyl]-3,5-dimethyl-4-thiophen-2-ylpyrazole](/img/structure/B2516702.png)